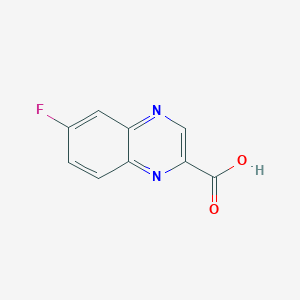

6-Fluoroquinoxaline-2-carboxylic acid

Vue d'ensemble

Description

6-Fluoroquinoxaline-2-carboxylic acid is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Its molecular formula is C9H5FN2O2, and it has a molecular weight of 192.15 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-fluoroquinoxaline with carbon dioxide under high pressure and temperature conditions . Another approach includes the use of halogenated quinoxaline derivatives, which are then subjected to carboxylation reactions .

Industrial Production Methods: Industrial production of 6-fluoroquinoxaline-2-carboxylic acid often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of fluorinated precursors and carboxylating agents under controlled conditions to achieve high purity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert it into 6-fluoroquinoxaline-2-carboxamide.

Substitution: Halogenation and nitration reactions are common, where the fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: 6-Fluoroquinoxaline-2-carboxamide.

Substitution: Various halogenated and nitrated quinoxaline derivatives.

Applications De Recherche Scientifique

6-Fluoroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Mécanisme D'action

The mechanism of action of 6-fluoroquinoxaline-2-carboxylic acid primarily involves the inhibition of bacterial DNA-gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks, thereby blocking the progress of the replication fork and leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to traditional antibiotics .

Comparaison Avec Des Composés Similaires

- 6-Fluoroquinoline-2-carboxylic acid

- 6-Fluoroquinoxaline-2-carboxamide

- 6-Chloroquinoxaline-2-carboxylic acid

Comparison: 6-Fluoroquinoxaline-2-carboxylic acid is unique due to the presence of a fluorine atom at the 6-position, which enhances its chemical stability and biological activity compared to its non-fluorinated counterparts . The fluorine atom also improves its ability to penetrate cell membranes, making it more effective as an antimicrobial agent .

Activité Biologique

6-Fluoroquinoxaline-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The fluorine substitution at the 6-position enhances its biological activity by influencing the electronic properties of the molecule, which can affect its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers.

- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. For instance, it has been shown to arrest the cell cycle at the G1 phase in MCF-7 cells, with an IC50 value of approximately 168.78 µM .

- Case Study : A study investigated several derivatives of quinoxaline compounds, revealing that modifications at specific positions could enhance anticancer potency. The most active derivative exhibited an IC50 of 1.9 µg/mL against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin .

Antimycobacterial Activity

This compound derivatives have also demonstrated promising activity against Mycobacterium tuberculosis.

- Mechanism : The compound acts as a DNA-damaging agent, which is critical for inhibiting bacterial growth. In vitro testing has shown minimum inhibitory concentrations (MICs) as low as 1.25 μg/mL against M. tuberculosis strains .

- Research Findings : A recent study highlighted that specific modifications in the quinoxaline structure significantly influenced antimycobacterial potency and selectivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Enzymatic Resolution Techniques

Recent advancements in enzymatic resolution methods have improved the synthesis of optically pure derivatives of this compound. A study utilized two esterases from Geobacillus thermocatenulatus to achieve high enantiomeric excess (ee) values . This method not only enhances yield but also reduces environmental impact compared to traditional chemical synthesis.

Propriétés

IUPAC Name |

6-fluoroquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGVGGGGVMZBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.